3-Acetyl-3,4-dihydronaphthalen-2(1h)-one
CAS No.: 91962-63-9
Cat. No.: VC15986485
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91962-63-9 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 3-acetyl-3,4-dihydro-1H-naphthalen-2-one |
| Standard InChI | InChI=1S/C12H12O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-5,11H,6-7H2,1H3 |
| Standard InChI Key | OJCYAGUYXVXBPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1CC2=CC=CC=C2CC1=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-acetyl-3,4-dihydro-2(1H)-naphthalenone reflects its bicyclic framework, where the carbonyl group resides at the 2-position of the partially saturated naphthalene system, and an acetyl substituent is attached to the 3-position. The molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol .
Structural Characterization
Key structural features include:
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A tetralone core (3,4-dihydro-2(1H)-naphthalenone) comprising a cyclohexenone ring fused to a benzene ring.
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An acetyl group (-COCH₃) at the 3-position, introducing steric and electronic perturbations to the conjugated system.
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Partial unsaturation in the cyclohexenone moiety, which influences reactivity in cycloaddition and reduction reactions .
X-ray crystallographic data for closely related compounds, such as 3,4-dihydro-2(1H)-naphthalenone, reveal planarity in the aromatic ring and slight puckering in the saturated cyclohexane component . The acetyl group’s orientation likely adopts a conformation that minimizes steric clash with the adjacent hydrogen atoms, as observed in similar tert-alkyl ketones .
Synthesis and Functionalization
Classical Synthetic Routes
The synthesis of 3-acetyl-3,4-dihydronaphthalen-2(1H)-one typically involves Friedel-Crafts acylation of tetralone derivatives. For example, treating 3,4-dihydro-2(1H)-naphthalenone with acetyl chloride in the presence of Lewis acids like AlCl₃ can introduce the acetyl group at the 3-position . Alternative methods include:
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Enamine-mediated alkylation: Pyrrolidine enamines of tetralones react with electrophilic acetylating agents to yield α-acylated products. This strategy, demonstrated in the synthesis of hexahydrobenzoquinolinones, avoids over-acylation and improves regioselectivity .
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Cross-aldol condensation: Ketone-enolate intermediates derived from tetralones may undergo condensation with acetyl donors, though this route is less common due to competing side reactions .
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst Loading | 10 mol% C2, 10 mol% pyrogallol | |
| Solvent | Toluene | |
| Temperature | Room temperature | |
| Reaction Time | 3–12 hours | |
| Enantiomeric Excess | Up to 95% ee |
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone) and ~1650 cm⁻¹ (conjugated acetyl group) .
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¹H NMR (CDCl₃, 400 MHz): δ 2.10 (s, 3H, COCH₃), 2.50–3.10 (m, 4H, cyclohexenone CH₂), 7.20–7.80 (m, 4H, aromatic H) .
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¹³C NMR: δ 207.5 (tetralone C=O), 202.1 (acetyl C=O), 30.2–35.8 (cyclohexenone CH₂), 126.0–135.0 (aromatic C) .
Thermodynamic Parameters
Limited experimental data exist for this compound, but analog studies suggest:
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Melting Point: Estimated 80–85°C (similar to 3,4-dihydro-2(1H)-naphthalenone, mp 82°C) .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons (CH₂Cl₂) .
Reactivity and Applications
Cycloaddition Reactions
The α,β-unsaturated ketone system in 3-acetyl-3,4-dihydronaphthalen-2(1H)-one participates in Diels-Alder reactions with dienes, forming polycyclic adducts. For example, reaction with 1,3-butadiene yields decalin derivatives, which are precursors to steroids and terpenoids .
Pharmaceutical Intermediates
Tetralone derivatives exhibit bioactivity as dopamine agonists, antidepressants, and anticancer agents. The acetyl group in this compound may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .
Materials Science
Conjugated diketones serve as ligands in transition-metal catalysts. The rigid bicyclic framework of 3-acetyl-3,4-dihydronaphthalen-2(1H)-one could stabilize metal centers in asymmetric catalysis, though this application remains unexplored .
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